tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.:
Cat. No.: VC17424160
Molecular Formula: C11H18BrNO2
Molecular Weight: 276.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BrNO2 |
|---|---|
| Molecular Weight | 276.17 g/mol |
| IUPAC Name | tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | GTISNJXNSYZFRG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2CBr |
Introduction
Chemical Identity and Structural Features
tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate belongs to the class of azabicycloalkanes, which are bicyclic structures containing one nitrogen atom. The compound’s molecular formula is C₁₁H₁₈BrNO₂, with a molecular weight of 276.17 g/mol . Its IUPAC name reflects the stereochemical arrangement of the bromomethyl group at position 6 of the bicyclic system, though positional isomerism (e.g., 1- or 2-substituted analogues) is frequently observed in related compounds .
Stereochemical Considerations
The azabicyclo[3.1.0]hexane scaffold consists of a fused cyclopropane and pyrrolidine ring, creating a rigid, three-dimensional structure. Substituent positions significantly influence reactivity and biological activity. For example, the bromomethyl group at position 6 introduces a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Table 1: Key Physicochemical Properties
Note: The exact CAS number for the 6-(bromomethyl) isomer is unspecified in available literature, though analogues like 2418594-27-9 (1-substituted) and 2306253-50-7 (2-substituted) are documented .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of azabicyclo[3.1.0]hexane derivatives typically involves cyclopropanation strategies and subsequent functionalization. For tert-butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, a plausible pathway includes:
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Ring Formation: Construction of the azabicyclo[3.1.0]hexane core via intramolecular cyclization of a diazo compound or photochemical methods.
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Bromomethyl Introduction: Radical bromination or electrophilic substitution at the methyl group adjacent to the nitrogen .
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Protection with tert-Butyl Carbamate: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to install the carbamate group.
Key Reaction:
Challenges in Synthesis
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Regioselectivity: Controlling the position of bromination remains challenging due to the reactivity of the cyclopropane ring.
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Steric Hindrance: The tert-butyl group may impede reactions at the carbamate nitrogen, necessitating optimized conditions .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The bromomethyl group serves as a handle for further derivatization:
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Nucleophilic Substitution: Replacement of bromine with amines, thiols, or alkoxides to generate diverse analogues.
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Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups .
Biological Relevance
While direct studies on this compound are scarce, structurally related azabicyclohexanes exhibit:
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Neurological Activity: Modulation of serotonin and dopamine receptors.
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Antiviral Properties: Inhibition of viral protease enzymes .
Research Findings and Comparative Analysis
Structural Analogues
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tert-Butyl 1-(Bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2418594-27-9): Demonstrates similar reactivity, with the bromomethyl group at position 1.
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tert-Butyl 2-(Bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2306253-50-7): Highlights positional isomerism’s impact on crystallization and stability .
Table 2: Comparative Data for Analogues
| Compound (CAS) | Bromomethyl Position | Molecular Weight | Key Application |
|---|---|---|---|
| 2418594-27-9 | 1 | 276.17 g/mol | Protease inhibitor synthesis |
| 2306253-50-7 | 2 | 276.17 g/mol | Neurological agent intermediate |
Future Directions and Research Gaps
Unresolved Challenges
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